
1-(2-methoxyphenyl)-N-phenylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanimine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methoxyphenyl)-N-phenylmethanimine can be synthesized through several methods. One common approach involves the condensation reaction between 2-methoxybenzaldehyde and aniline in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the purification steps can be streamlined using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-N-phenylmethanimine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyphenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The methoxy group and imine functionality play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the presence of a piperazine ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functionality.
Para-Methoxyphenylpiperazine: Similar in structure but with a para-methoxy substitution.
Uniqueness
1-(2-Methoxyphenyl)-N-phenylmethanimine is unique due to its specific imine structure combined with the methoxyphenyl group
Propriétés
Numéro CAS |
3369-37-7 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h2-11H,1H3 |
Clé InChI |
HBBUHFXBDZPAMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


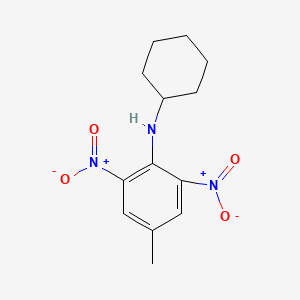
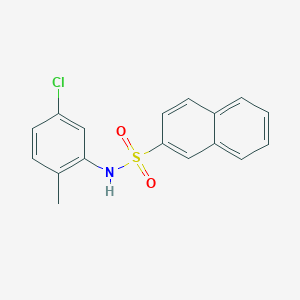



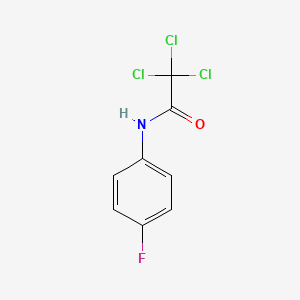

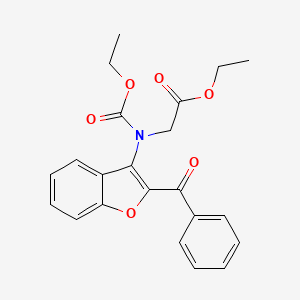

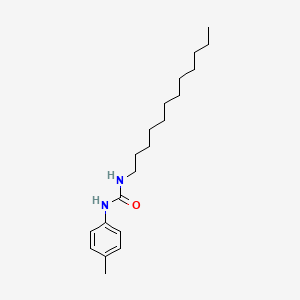

![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)


